N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
CAS No.: 868225-47-2
Cat. No.: VC7165459
Molecular Formula: C20H21N5O3S2
Molecular Weight: 443.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868225-47-2 |
|---|---|
| Molecular Formula | C20H21N5O3S2 |
| Molecular Weight | 443.54 |
| IUPAC Name | N-[4-amino-6-oxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C20H21N5O3S2/c1-10-7-11(2)15(12(3)8-10)22-14(26)9-30-20-24-17(21)16(19(28)25-20)23-18(27)13-5-4-6-29-13/h4-8H,9H2,1-3H3,(H,22,26)(H,23,27)(H3,21,24,25,28) |
| Standard InChI Key | JHTCRSDEBLUWQF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N)C |
Introduction
N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound with a molecular formula of C20H21N5O3S2 and a molecular weight of 443.5 g/mol . This compound is identified by the PubChem CID 135412421 and has several synonyms, including AKOS024610292 and AB00675975-01 . The compound's structure involves a pyrimidine ring linked to a thiophene ring through a carboxamide group, with additional functional groups such as mesitylamino and oxoethylthio .
Synthesis and Applications
While specific synthesis methods for this compound are not detailed in the available literature, compounds of similar complexity often require multi-step syntheses involving the formation of the pyrimidine and thiophene rings separately, followed by their coupling . The applications of such compounds typically involve biological activities, such as potential pharmaceuticals or biochemical probes, due to their complex structure and functional groups that can interact with biological targets.
Future Research Directions
Future studies should focus on synthesizing this compound efficiently and evaluating its biological activity through in vitro and in vivo assays. Additionally, computational modeling could provide insights into its potential binding sites and interactions with biological targets.
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